Methyl 2-amino-6-bromobenzoate
Overview
Description
Methyl 2-amino-6-bromobenzoate is a chemical compound with the formula C8H8BrNO2 . It has been used in various applications, including as a potential PqsD inhibitor against pseudomonas aeruginosa infections .
Synthesis Analysis
The synthesis of Methyl 2-amino-6-bromobenzoate involves a procedure similar to that described in Example 4b, starting with 5-bromo-2H-3,1-benzoxazine-2,4(1H)-dione . The title compound was obtained (86.7%) as a yellow oil .Molecular Structure Analysis
The molecules of Methyl 2-amino-6-bromobenzoate are linked by N-H…O bonds and consist of zigzag chains running along the b-axis direction .Chemical Reactions Analysis
Methyl 2-amino-6-bromobenzoate may be used in the synthesis of various compounds, including methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate and methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate .Physical And Chemical Properties Analysis
Methyl 2-amino-6-bromobenzoate is a light yellow liquid . It has a molecular weight of 230.06 . The boiling point is 252 - 254 °C / 485.6 - 489.2 °F at 760 mmHg .Scientific Research Applications
Catalyst in Esterification
Methyl 2-amino-6-bromobenzoate, like other Methyl benzoate (MB) compounds, can be prepared by reacting various benzoic acids with methanol using an acidic catalyst . This process is used in the synthesis of a series of MB compounds .
Ingredient in Fragrances
Methyl benzoate compounds, including Methyl 2-amino-6-bromobenzoate, have low toxicity and are mainly used in scents . For example, MB has a fruity flavor that can be used in pineapple, strawberry, and cherry syrups .
Solvent in Resin Rubber
Methyl 2-amino-6-bromobenzoate can act as a solvent in resin rubber . This is due to its chemical properties which allow it to dissolve or dilute other substances without causing a chemical reaction.
Raw Material in Antitumor Drugs
Methyl p-bromobenzoate, a compound similar to Methyl 2-amino-6-bromobenzoate, is the main raw material of pemetrexed disodium, an antitumor drug . This suggests potential applications of Methyl 2-amino-6-bromobenzoate in the pharmaceutical industry.
Ingredient in Antifungal Compounds
Methyl p-bromobenzoate is also used in the synthesis of diglitin A , an antifungal compound . This indicates that Methyl 2-amino-6-bromobenzoate could potentially be used in the development of antifungal medications.
Inhibitor against Pseudomonas Aeruginosa Infections
Methyl 2-amino-6-bromobenzoate acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections . This bacterium is known to cause various diseases in humans, and the compound could be used in the development of new treatments.
Preparation of Hepatitis C Virus NS5b RNA Polymerase Inhibitors
It is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors . This suggests that it could play a crucial role in the development of new antiviral drugs.
Plant Growth-Regulator Activity
Methyl 2-amino-6-bromobenzoate is involved in plant growth-regulator activity . This means it could be used in agriculture to enhance the growth and development of plants.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 2-amino-6-bromobenzoate are currently unknown
Pharmacokinetics
- Absorption : The compound is likely to have high gastrointestinal absorption due to its lipophilicity .
- Distribution : It is expected to distribute throughout the body, potentially crossing the blood-brain barrier due to its lipophilicity .
- Metabolism : The compound is likely to be metabolized in the liver, although the specific metabolic pathways are not known .
- Excretion : The compound and its metabolites are likely to be excreted in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-amino-6-bromobenzoate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
properties
IUPAC Name |
methyl 2-amino-6-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOMFJKQWUJOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596580 | |
Record name | Methyl 2-amino-6-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-6-bromobenzoate | |
CAS RN |
135484-78-5 | |
Record name | Methyl 2-amino-6-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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